2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate
Description
Chemical Identity and Classification in Carbamate Chemistry
2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate belongs to the carbamate family of organic compounds, which are characterized by the general formula R₂NC(O)OR and the structural motif >N−C(=O)−O−. Carbamates are formally derived from carbamic acid and represent a category of compounds that function as "amide-ester" hybrids with chemical reactivity comparable to both amides and esters. The compound carries the Chemical Abstracts Service registry number 1221723-74-5 and possesses the molecular formula C₁₁H₁₀F₃NO₃.
Within carbamate chemistry classification, this compound is specifically categorized as an aryl carbamate due to its aromatic amine component, and more precisely as a substituted phenyl carbamate bearing an acetyl substituent at the meta position relative to the carbamate nitrogen. The trifluoroethyl alcohol component places it within the subclass of fluorinated carbamates, which have gained increasing attention due to their unique properties imparted by the electron-withdrawing trifluoromethyl group.
The carbamate functional group in this compound exhibits the characteristic resonance stabilization between the amide and carboxyl components, resulting in a rotational barrier of the carbon-nitrogen bond that is approximately 15-20% lower than structurally analogous amides. This reduced barrier, typically measuring 3-4 kilocalories per mole, arises from steric and electronic perturbations resulting from the presence of the additional oxygen atom in the carboxyl group, making carbamates more electrophilic than amides and sufficiently reactive to spontaneously react with nucleophiles.
Structural Features and Molecular Architecture
The molecular architecture of this compound exhibits several distinctive structural features that define its chemical behavior and properties. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation: O=C(Nc1cccc(c1)C(=O)C)OCC(F)(F)F. The International Chemical Identifier representation provides additional structural detail: InChI=1S/C11H10F3NO3/c1-7(16)8-3-2-4-9(5-8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17).
The molecular weight of the compound is precisely 261.1972 atomic mass units, with a monoisotopic mass matching this value. Physical property analysis reveals a melting point range of 135-137 degrees Celsius and a hydrophobicity parameter (logarithm of the partition coefficient) of 2.226, indicating moderate lipophilicity. The compound typically exhibits 95% purity in commercial preparations.
The trifluoroethyl moiety contributes significantly to the compound's electronic properties through the strong electron-withdrawing effect of the three fluorine atoms. This trifluoromethyl group creates a highly electronegative environment that influences both the reactivity of the carbamate group and the overall molecular stability. The aromatic ring system bears an acetyl substituent at the meta position, which introduces additional electronic effects through conjugation with the benzene ring.
The carbamate linkage itself exhibits conformational flexibility, with the potential to exist in both cis and trans conformations around the carbon-nitrogen partial double bond. The energy difference between these conformations is typically small, approximately 1-1.5 kilocalories per mole, though this can vary depending on the specific electronic and steric properties of the substituents. The presence of the electron-withdrawing trifluoroethyl group and the electron-donating acetylphenyl group creates an interesting electronic balance within the molecule.
Historical Development of Trifluoroethyl Carbamates
The historical development of trifluoroethyl carbamates represents a significant chapter in the evolution of organofluorine chemistry, with particular emphasis on the synthetic challenges and methodological advances required to incorporate trifluoromethyl groups into carbamate structures. Early research in this area focused on developing efficient methods for producing 3,3,3-trifluoroethyl isocyanate from perfluoroisobutene, which subsequently enabled the synthesis of various trifluoroethyl-substituted carbamates and ureas.
The synthetic methodology for trifluoroethyl carbamates has evolved significantly since initial investigations. A notable advancement came through the development of bis(2,2,2-trifluoroethyl) carbonate as a condensing agent for the one-pot parallel synthesis of various carbamate derivatives. This methodology represented a significant improvement over earlier approaches, offering better yields and more practical reaction conditions for researchers working with fluorinated carbamate systems.
Research into N-difluoromethyl carbamates has provided important insights that have influenced the development of trifluoroethyl analogs. The synthesis strategy relies on the initial preparation and subsequent derivatization of N-CF₂H carbamoyl fluorides, which are prepared through desulfurization-fluorination of thioformamides coupled with carbonylation. While this specific methodology applies to difluoromethyl systems, the principles developed have informed approaches to other fluorinated carbamate preparations.
The development of trifluoroethyl carbamate chemistry has been closely linked to advances in catalytic methodology. Recent research has demonstrated that zinc salts, iron salts, tin dihalides, tin tetrahalides, and aluminum acetylacetonate serve as particularly effective catalysts for carbamate formation while significantly reducing by-product formation. These catalytic advances have made the preparation of complex trifluoroethyl carbamates more efficient and practical for research applications.
Position within Organofluorine Chemistry Research
This compound occupies a distinctive position within the broader field of organofluorine chemistry research, representing an important intersection between traditional carbamate chemistry and modern fluorine incorporation strategies. Organofluorine compounds are highly sought after owing to their diverse and numerous applications that take advantage of the unique properties imparted by the presence of one or more carbon-fluorine bonds. The chemical stability and conformational landscape of molecules, together with the small size of the fluorine atom, has made the replacement of carbon-hydrogen or carbon-oxygen bonds with carbon-fluorine bonds one of the most rewarding modifications during pharmaceutical development.
The compound exemplifies the current research focus on developing stereoselective methods for introducing fluorine-containing groups into organic molecules. Because many applications depend on the absolute and relative configuration of the fluorine-containing group, methods that can introduce such groups in a stereoselective manner are particularly attractive to researchers. The trifluoroethyl carbamate structure provides a platform for investigating these stereochemical considerations while maintaining the beneficial properties associated with carbamate functionality.
Within the context of synthetic methodology development, this compound represents advances in lithiation-borylation chemistry for incorporating electronegative substituents such as fluorine-containing groups. The challenges associated with incorporating carbon atoms bearing electronegative substituents like trifluoromethyl groups have driven significant methodological innovations in organofluorine chemistry. These developments have brought researchers closer to assembly-line synthesis capabilities for complex fluorinated molecules.
The compound also holds significance in the development of novel synthetic transformations specific to fluorinated carbamates. Recent research has demonstrated that N-CF₃ carbamoyl fluorides can undergo Nickel-catalyzed coupling reactions with alkynyl silanes to produce N-CF₃ alkynamides, which serve as platforms for accessing valuable derivatives such as N-CF₃ decorated alkenyl amides, oxindoles, and quinolones. While this specific research focuses on trifluoromethyl rather than trifluoroethyl systems, it illustrates the broader research trajectory toward developing specialized methodologies for fluorinated carbamate derivatives.
The position of this compound within organofluorine research is further reinforced by its potential applications in medicinal chemistry and materials science. The combination of carbamate stability with trifluoroethyl electronic properties creates opportunities for developing compounds with enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs. This positioning makes the compound a valuable model system for understanding how fluorine incorporation affects carbamate reactivity and biological activity.
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c1-7(16)8-3-2-4-9(5-8)15-10(17)18-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAHZDAIWGQECU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236811 | |
| Record name | 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221723-74-5 | |
| Record name | 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101236811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbamate Formation via Coupling Reagents
A common method involves coupling the amine with 2,2,2-trifluoroethyl chloroformate or using carbamoyl chlorides:
- Reagents: 3-acetylaniline, 2,2,2-trifluoroethyl chloroformate, base (e.g., triethylamine).
- Conditions: Typically conducted in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reaction rate.
- Procedure: The amine is added dropwise to a stirred solution of 2,2,2-trifluoroethyl chloroformate and base, allowing carbamate formation via nucleophilic attack on the chloroformate carbonyl.
This method parallels the synthesis of isopropyl acetyl(phenyl)carbamate described in literature, where isopropyl chloroformate reacts with aniline derivatives in the presence of triethylamine, yielding carbamates in high yield and purity.
Use of Carbonyldiimidazole (CDI) or Other Coupling Agents
- Mechanism: The amine is first activated by reaction with CDI or similar coupling agents to form a reactive intermediate, which then reacts with 2,2,2-trifluoroethanol to afford the carbamate.
- Advantages: Mild conditions, avoidance of toxic isocyanates, and good control over reaction.
Hydrogenation and Catalytic Methods
Some patents describe the preparation of trifluoroethyl carbamates via hydrogenation steps of intermediates formed by coupling reagents, followed by hydrogenolysis in the presence of catalysts such as palladium or rhodium complexes. This method may be adapted for the target compound by:
- Forming an intermediate carbamate derivative.
- Hydrogenation under atmospheric pressure using a hydrogen balloon.
- Catalyst: Pd/C or RhCl3·3H2O with copper pivalate as co-catalyst.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, ethyl acetate | Anhydrous preferred to avoid hydrolysis |
| Temperature | 0–5 °C for addition, then room temperature | Controls reaction rate and minimizes side reactions |
| Base | Triethylamine, pyridine | Neutralizes HCl formed, promotes reaction |
| Reaction Time | 1–16 hours | Depends on reagent reactivity and scale |
| Catalyst (if hydrogenation used) | Pd/C, RhCl3·3H2O with Cu(OPiv)2 | For hydrogenolysis steps |
| Workup | Extraction with aqueous acid/base, drying over MgSO4 | Purification via column chromatography |
Research Findings and Yield Data
While direct yield data for this compound is scarce, yields for structurally related carbamates synthesized via chloroformate coupling methods are typically high (80–99%) with minimal purification required.
Purification and Characterization
- Purification: Flash column chromatography on silica gel using ethyl acetate-petroleum ether mixtures is standard.
- Characterization: Confirmed by IR, 1H NMR, 13C NMR, and mass spectrometry.
- Physical State: Typically isolated as white solids or crystalline powders.
Summary of Preparation Routes
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Chloroformate coupling | 3-Acetylaniline, 2,2,2-trifluoroethyl chloroformate, base | 0–5 °C, DCM, 1–2 h | High yield, straightforward | Requires careful temperature control |
| Carbonyldiimidazole activation | 3-Acetylaniline, CDI, 2,2,2-trifluoroethanol | Room temp, anhydrous solvent | Mild, avoids isocyanates | CDI cost, possible side products |
| Hydrogenation of intermediate | Intermediate carbamate, H2, Pd/C or Rh catalyst | Atmospheric pressure, room temp | Useful for sensitive substrates | Requires catalyst handling |
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethyl and acetylphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the acetylphenyl group can participate in various biochemical pathways. These interactions can lead to the modulation of enzyme activity or receptor signaling, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Key Observations :
Key Insights :
Biological Activity
2,2,2-Trifluoroethyl N-(3-acetylphenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure
The compound can be characterized by its chemical formula . Its structure features a trifluoroethyl group attached to a carbamate moiety linked to an acetylphenyl group, which may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in disease processes.
The mechanism of action for this compound primarily involves:
- Interaction with Enzymes : The compound may bind to the active sites of enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Modulation of Cell Signaling : It may influence signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The compound demonstrated significant activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Source: In vitro antimicrobial screening results
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound inhibited cell proliferation with IC50 values around 25 µM. The compound induced apoptosis in treated cells as evidenced by increased Annexin V staining.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 25 | 40 |
| HeLa | 30 | 35 |
Source: Cancer cell line assays
Enzyme Inhibition
Research focused on the inhibition of specific enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases. The compound showed competitive inhibition with an IC50 value of approximately 15 µM.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 15 |
Source: Enzyme inhibition studies
Q & A
Q. What are the optimal synthetic routes for 2,2,2-trifluoroethyl N-(3-acetylphenyl)carbamate, and how can intermediates be stabilized?
Methodological Answer: The synthesis typically involves carbamate formation via reaction of 3-acetylphenyl isocyanate with 2,2,2-trifluoroethanol under anhydrous conditions. Key steps include:
- Protecting Group Strategy : Use of tert-butyl carbamate (Boc) or benzyl carbamate to stabilize reactive intermediates, as demonstrated in analogous carbamate syntheses .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve yield and purity .
- Monitoring : Reaction progress is tracked via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirmed by FT-IR (C=O stretch at ~1700 cm⁻¹) .
Q. How can spectroscopic techniques (NMR, HRMS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : The trifluoroethyl group shows a characteristic quartet at δ ~4.4 ppm (¹H, J = 8.5 Hz) and a triplet at δ ~122 ppm (¹³C, J = 285 Hz) due to CF₃ coupling. The acetylphenyl moiety exhibits aromatic protons at δ ~7.3–8.1 ppm and a carbonyl signal at δ ~190 ppm .
- HRMS : Use electrospray ionization (ESI) in positive ion mode. Expected [M+H]⁺ for C₁₁H₁₁F₃NO₃: 262.0693. Calibration with internal standards (e.g., sodium formate) ensures accuracy .
Q. What role does the trifluoroethyl group play in modulating pharmacological properties?
Methodological Answer: The CF₃ group enhances metabolic stability and bioavailability via:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, improving membrane permeability .
- Electron-Withdrawing Effects : Reduces basicity of adjacent amines, minimizing off-target interactions (e.g., with cytochrome P450 enzymes) .
- In Vivo Stability : Resistance to esterase-mediated hydrolysis, as shown in rodent pharmacokinetic studies of similar carbamates .
Advanced Research Questions
Q. How can contradictions in reported biological activity data (e.g., antifungal vs. anti-inflammatory) be resolved?
Methodological Answer:
- Assay Standardization : Use uniform protocols (e.g., CLSI guidelines for antifungal activity) to minimize variability in MIC values .
- Metabolite Profiling : LC-MS/MS analysis identifies active metabolites that may contribute to divergent effects (e.g., acetylphenyl oxidation products) .
- Structural Comparisons : Overlay X-ray crystallography data (e.g., from related carbamates ) with target enzyme structures (e.g., fungal CYP51 vs. COX-2) to rationalize selectivity.
Q. How can structure-activity relationship (SAR) studies guide substitution at the 3-acetylphenyl position?
Methodological Answer:
- Electron-Deficient Aromatics : Replace acetyl with sulfonyl (e.g., cyclopentanesulfonyl ) to enhance hydrogen bonding with target proteins.
- Steric Modifications : Introduce methyl/fluoro substituents at the phenyl para-position to probe steric tolerance in enzyme binding pockets. Activity trends are quantified via IC₅₀ assays against relevant targets (e.g., carbonic anhydrase ).
- Bioisosteres : Substitute acetyl with trifluoromethyl ketone to maintain electron-withdrawing effects while improving solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
